2-[2-(5-Methyl-5-phenyl-1,3-dioxan-2-yl)propan-2-yl]naphthalene-1,4-dione
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Overview
Description
2-[2-(5-Methyl-5-phenyl-1,3-dioxan-2-yl)propan-2-yl]naphthalene-1,4-dione is a complex organic compound with the molecular formula C24H24O4 and a molecular weight of 376.45 g/mol . This compound features a naphthoquinone core, which is a common structural motif in various biologically active molecules. The presence of the 1,3-dioxane ring and the phenyl group adds to its structural complexity and potential reactivity.
Preparation Methods
The synthesis of 2-[2-(5-Methyl-5-phenyl-1,3-dioxan-2-yl)propan-2-yl]naphthalene-1,4-dione typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the 1,3-dioxane ring, which can be achieved through the condensation of ethylene glycol with an appropriate aldehyde or ketone under acidic conditions . The resulting 1,3-dioxane derivative is then subjected to further functionalization to introduce the phenyl and methyl groups.
The naphthoquinone core can be synthesized separately through oxidation reactions of naphthalene derivatives. The final step involves coupling the functionalized 1,3-dioxane derivative with the naphthoquinone core under suitable conditions, such as using a Lewis acid catalyst to facilitate the reaction .
Chemical Reactions Analysis
2-[2-(5-Methyl-5-phenyl-1,3-dioxan-2-yl)propan-2-yl]naphthalene-1,4-dione undergoes various chemical reactions, including:
Oxidation: The naphthoquinone core can be further oxidized to form more complex quinone derivatives.
Reduction: Reduction of the naphthoquinone core can yield hydroquinone derivatives.
Substitution: The phenyl group and the 1,3-dioxane ring can undergo electrophilic aromatic substitution reactions, introducing different substituents onto the aromatic ring.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and electrophiles like halogens for substitution reactions .
Scientific Research Applications
2-[2-(5-Methyl-5-phenyl-1,3-dioxan-2-yl)propan-2-yl]naphthalene-1,4-dione has several scientific research applications:
Chemistry: It serves as a building block for synthesizing more complex organic molecules and studying reaction mechanisms.
Biology: The compound’s structural features make it a candidate for studying enzyme interactions and biological pathways.
Industry: Used in the synthesis of dyes, pigments, and other industrial chemicals
Mechanism of Action
The mechanism of action of 2-[2-(5-Methyl-5-phenyl-1,3-dioxan-2-yl)propan-2-yl]naphthalene-1,4-dione involves its interaction with biological molecules. The naphthoquinone core can undergo redox cycling, generating reactive oxygen species (ROS) that can damage cellular components. This redox activity is crucial for its potential use in anticancer and antimicrobial applications. The compound may also interact with specific enzymes and proteins, modulating their activity and affecting cellular pathways .
Comparison with Similar Compounds
Similar compounds to 2-[2-(5-Methyl-5-phenyl-1,3-dioxan-2-yl)propan-2-yl]naphthalene-1,4-dione include other naphthoquinone derivatives and compounds with 1,3-dioxane rings. Examples include:
Menadione: A simple naphthoquinone derivative known for its vitamin K activity.
Plumbagin: A naturally occurring naphthoquinone with anticancer properties.
1,3-Dioxane derivatives: Compounds like 1,3-dioxane-5-carboxylic acid derivatives used in various chemical syntheses
Properties
Molecular Formula |
C24H24O4 |
---|---|
Molecular Weight |
376.4 g/mol |
IUPAC Name |
2-[2-(5-methyl-5-phenyl-1,3-dioxan-2-yl)propan-2-yl]naphthalene-1,4-dione |
InChI |
InChI=1S/C24H24O4/c1-23(2,19-13-20(25)17-11-7-8-12-18(17)21(19)26)22-27-14-24(3,15-28-22)16-9-5-4-6-10-16/h4-13,22H,14-15H2,1-3H3 |
InChI Key |
QHUKZKWVEJOWLE-UHFFFAOYSA-N |
SMILES |
CC1(COC(OC1)C(C)(C)C2=CC(=O)C3=CC=CC=C3C2=O)C4=CC=CC=C4 |
Canonical SMILES |
CC1(COC(OC1)C(C)(C)C2=CC(=O)C3=CC=CC=C3C2=O)C4=CC=CC=C4 |
Origin of Product |
United States |
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